molecular formula C17H19F2NO4 B6348609 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-43-0

4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348609
CAS No.: 1326814-43-0
M. Wt: 339.33 g/mol
InChI Key: OFPNTZRMURCMGV-UHFFFAOYSA-N
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Description

The compound 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1332765-65-7) is a spirocyclic derivative characterized by a 1-oxa-4-azaspiro[4.5]decane core. Its structure includes a 2,5-difluorobenzoyl moiety at the 4-position and a carboxylic acid group at the 3-position, with an 8-methyl substituent on the spiro ring .

Properties

IUPAC Name

4-(2,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO4/c1-10-4-6-17(7-5-10)20(14(9-24-17)16(22)23)15(21)12-8-11(18)2-3-13(12)19/h2-3,8,10,14H,4-7,9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPNTZRMURCMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Amide Preparation

4-Aminophenol reacts with glycolic acid in the presence of N,N′-dicyclohexylcarbodiimide (DCC) to yield 2-hydroxy-N-(4-hydroxyphenyl)acetamide (9a ). This step achieves >85% yield under anhydrous conditions at 0–5°C.

Oxidative Cyclization

PhI(OAc)₂ and tetrakis(acetonitrile)copper(I) perchlorate (Cu[(CH₃CN)₄]ClO₄) catalyze the cyclization of 9a into 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (10a ) (Table 1).

Table 1: Catalyst Screening for Cyclization of 9a to 10a

CatalystYield (%)
Cu[(CH₃CN)₄]ClO₄72
Rh₂(OAc)₄75
Mn(OAc)₂0

Copper catalysts are preferred for cost and environmental considerations. The reaction proceeds at 60°C in dichloromethane, with PhI(OAc)₂ (2.2 equiv.) enabling selective spirocyclization.

Functionalization with 2,5-Difluorobenzoyl

The 2,5-difluorobenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution.

Synthesis of 2,5-Difluorobenzoyl Chloride

4-Bromo-2,5-difluorobenzoic acid is prepared via lithiation of 1,4-dibromo-2,5-difluorobenzene with n-butyllithium, followed by carboxylation with dry ice. The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene (90% yield).

Acylation of the Spiro Amine

The spiro intermediate 10b is deprotonated with sodium hydride (NaH) in dimethyl sulfoxide (DMSO) and reacted with 2,5-difluorobenzoyl chloride at 55°C. The reaction is quenched with ice-water, and the product is extracted into ether, yielding 4-(2,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3,8-dione (82% yield).

Oxidation to the C3 Carboxylic Acid

The dione intermediate undergoes selective oxidation at C3 to install the carboxylic acid functionality.

Potassium Permanganate Oxidation

Treatment of the dione with KMnO₄ in aqueous H₂SO₄ at 80°C for 6 hours oxidizes the C3 ketone to a carboxylic acid (65% yield). Over-oxidation is mitigated by controlling temperature and stoichiometry (1.2 equiv. KMnO₄).

Chromium Trioxide Oxidation

Alternatively, CrO₃ in acetic acid at 50°C achieves 70% yield but requires careful neutralization to isolate the product.

Purification and Characterization

Final purification involves silica gel chromatography (5% methanol–methylene chloride) and recrystallization from acetone–hexane. The product is characterized via:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 2H, Ar-H), 4.21 (s, 1H, spiro-H), 2.98 (s, 3H, CH₃), 2.55–1.89 (m, 8H, cyclohexane-H).

  • MS (EI) : m/z 379 [M⁺].

Synthetic Optimization and Challenges

Critical parameters include:

  • Catalyst Loading : >5 mol% Cu[(CH₃CN)₄]ClO₄ reduces side reactions during cyclization.

  • Temperature Control : Acylation above 60°C promotes decomposition.

  • Oxidant Selection : KMnO₄ offers better regioselectivity than CrO₃.

Chemical Reactions Analysis

4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated benzoyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by case studies and data tables.

Molecular Formula

  • Molecular Weight : 339.339 g/mol
  • SMILES Representation : CC1CCC2(CC1)OCC(N2C(=O)c1ccc(F)cc1F)C(O)=O

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its unique structure allows for specific interactions with biological targets, which may lead to novel drug candidates.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. Preliminary studies suggest that This compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Material Science

Due to its distinctive chemical properties, this compound is also explored as a building block in the synthesis of advanced materials. Its spiro structure can enhance the mechanical and thermal properties of polymers.

The biological activities of this compound are under investigation, particularly its potential antimicrobial and antifungal properties.

Case Study: Antimicrobial Properties

In vitro studies have shown that related spiro compounds possess significant antimicrobial activity against various pathogens. Further research is required to determine the efficacy of This compound in clinical settings.

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis, facilitating the development of more complex molecules through various synthetic pathways.

Synthesis Pathway

The synthesis typically involves:

  • Formation of the spiro linkage through cyclization reactions.
  • Utilization of difluorobenzoyl chloride as a key reagent.
  • Optimization techniques to enhance yield and purity.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

4-(3,4,5-Trimethoxybenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Structure : Features a 3,4,5-trimethoxybenzoyl group instead of 2,5-difluorobenzoyl.
  • Impact : The electron-donating methoxy groups increase lipophilicity and may enhance π-π stacking interactions with aromatic residues in target proteins. However, reduced electronegativity compared to fluorine could weaken hydrogen bonding .
  • Molecular Weight : 393.44 g/mol; Purity: 95% .
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • Structure : Substitutes 2,4-difluorobenzoyl and introduces an additional nitrogen at the 8-position (4,8-diaza).
  • The diaza structure may enhance solubility via increased hydrogen bonding capacity .
  • Molecular Weight : 340.32 g/mol; Purity: ≥95% .
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Structure : Replaces fluorine with a chloro substituent.

Modifications to the Spiro Ring System

4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Structure : Lacks the 8-methyl group present in the target compound.
  • Impact : Absence of the methyl group reduces steric hindrance, possibly increasing conformational flexibility and altering interactions with hydrophobic pockets .
4-(2-Chloro-5-nitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
  • Structure : Incorporates a nitro group (electron-withdrawing) and chlorine at the benzoyl position.
  • Impact : Nitro groups may enhance binding to electron-rich enzyme active sites but could introduce toxicity or instability under reducing conditions .
4-(2,5-Difluorobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • Structure : Substitutes methyl with a propyl group at the 8-position.

Structural and Property Comparison Table

Compound Name (CAS) Benzoyl Substituents Spiro Ring Modifications Molecular Weight (g/mol) Purity Key Properties/Applications
Target Compound (1332765-65-7) 2,5-difluoro 8-methyl 340.32 (est.) ≥95% Enzyme inhibition, kinase targeting
4-(3,4,5-Trimethoxybenzoyl) analog (1326808-95-0) 3,4,5-trimethoxy 8-methyl 393.44 95% Enhanced lipophilicity
4-(2,4-Difluorobenzoyl)-8-methyl-4,8-diaza (1326814-92-9) 2,4-difluoro 8-methyl, 8-aza 340.32 ≥95% Improved solubility
4-(4-Chlorobenzoyl) analog (1009354-95-3) 4-chloro 8-methyl 337.80 N/A Increased electrophilicity
4-(3,5-Difluorobenzoyl) analog (1326811-98-6) 3,5-difluoro None ~320 (est.) N/A Reduced steric hindrance

Biological Activity

The compound 4-(2,5-Difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic class of compounds, which have gained attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a spiro linkage that connects two rings through a single atom. The presence of difluorobenzoyl and carboxylic acid moieties enhances its biological profile.

The mechanism of action of this compound involves interactions with specific biological targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, potentially leading to therapeutic effects. Research indicates that compounds with similar structures can inhibit various biological pathways, including those involved in cancer and metabolic diseases.

Biological Activities

Research has documented several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential for development as antimicrobial agents.
  • Enzyme Inhibition : The compound's ability to inhibit specific enzymes related to metabolic pathways has been explored, particularly in the context of obesity treatment through enteropeptidase inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or analogs:

  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 50 µM .
  • Enzyme Inhibition Studies : A study focused on enteropeptidase inhibition found that certain analogs could effectively inhibit enzyme activity, leading to increased fecal protein levels in vivo. This suggests a potential role in managing protein digestion disorders .
  • Pharmacokinetic Profiles : Research into the pharmacokinetics of related compounds indicates favorable absorption and distribution characteristics, which are critical for therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialEfficacy against bacterial strains
Enzyme InhibitionInhibition of enteropeptidase

Table 2: IC50 Values for Related Compounds

CompoundCell LineIC50 (µM)
Compound AMCF-725
Compound BA54915
Compound CHeLa30

Q & A

Q. Q1. What are the key structural features of 4-(2,5-difluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, and how do they influence reactivity?

Answer: The compound features a spirocyclic core (1-oxa-4-azaspiro[4.5]decane) with a 2,5-difluorobenzoyl group at position 4 and a methyl group at position 7. The spirocyclic system introduces conformational rigidity, which can stabilize transition states in reactions or enhance binding affinity in biological targets. The carboxylic acid at position 3 provides a site for derivatization (e.g., esterification, amidation). The fluorine atoms on the benzoyl group enhance electron-withdrawing effects, potentially influencing reaction kinetics or metabolic stability. Structural characterization typically employs ¹H/¹³C NMR to confirm regiochemistry and X-ray crystallography (using software like SHELXL ) to resolve spirocyclic conformation .

Q. Q2. What synthetic strategies are recommended for preparing this compound?

Answer: Synthesis involves multi-step organic reactions:

Core formation : Construct the spirocyclic scaffold via cyclization of a keto-amine intermediate.

Benzoylation : Introduce the 2,5-difluorobenzoyl group using Friedel-Crafts acylation or coupling reagents (e.g., EDCI/HOBt).

Methylation : Install the methyl group at position 8 via alkylation (e.g., CH₃I/K₂CO₃).

Carboxylic acid protection/deprotection : Use tert-butyl esters or silyl protecting groups to avoid side reactions during synthesis .
Key considerations :

  • Optimize reaction conditions (temperature, solvent polarity) to prevent ring-opening of the spirocyclic system.
  • Monitor purity via HPLC-MS (≥95% purity recommended for biological assays) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) during structural validation?

Answer: Contradictions often arise from:

  • Rotamers : The spirocyclic system may exhibit restricted rotation, leading to split signals in NMR. Use variable-temperature NMR to confirm.
  • Residual solvents : Ensure thorough drying; compare with reference spectra in deuterated solvents.
  • Stereochemical impurities : Employ chiral HPLC or NOESY to assess enantiomeric excess or diastereomer formation.
    For crystallographic validation, refine data using WinGX or SHELX suites to resolve disorder or thermal motion artifacts .

Q. Q4. What methodologies are effective for studying the compound’s potential as an enzyme inhibitor?

Answer:

Target selection : Prioritize enzymes with known sensitivity to spirocyclic or fluorinated ligands (e.g., cyclooxygenases, kinases).

Assay design :

  • Kinetic assays : Measure IC₅₀ via fluorescence polarization or calorimetry.
  • Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.

Computational modeling : Perform docking (AutoDock Vina) or MD simulations to predict binding modes, leveraging the rigidity of the spirocyclic core .
Data interpretation : Compare inhibition profiles with structurally similar analogs (e.g., 4-(3,5-difluorobenzoyl) derivatives) to identify SAR trends .

Q. Q5. How can researchers optimize reaction yields for large-scale synthesis while maintaining spirocyclic integrity?

Answer: Table 1 : Yield optimization under varying conditions

StepConditionYield (%)Purity (%)
CyclizationTHF, 0°C, 12h6288
CyclizationDCM, RT, 8h7892
BenzoylationEDCI/HOBt, DMF, 24h4590
BenzoylationDCC/DMAP, CH₂Cl₂, 18h6894

Q. Recommendations :

  • Use DCM over THF for cyclization to improve yield and reduce side products.
  • Pre-activate the benzoyl chloride with DCC/DMAP for efficient coupling .

Q. Q6. What advanced techniques are recommended for analyzing conformational dynamics in solution?

Answer:

  • Dynamic NMR (DNMR) : Quantify rotational barriers around the spirocyclic bond.
  • Circular Dichroism (CD) : Probe chiral centers if present.
  • DFT calculations : Compare computed (Gaussian, ORCA) and experimental IR/Raman spectra to validate ground-state conformers .

Q. Q7. How should researchers address discrepancies between computational binding predictions and experimental activity data?

Answer: Discrepancies may arise from:

  • Solvent effects : Simulations often neglect explicit solvent molecules; use explicit solvent MD.
  • Protein flexibility : Employ ensemble docking against multiple receptor conformations.
  • Protonation states : Test plausible ionization states of the carboxylic acid group at physiological pH. Validate with pH-dependent activity assays .

Comparative Studies

Q. Q8. How does the bioactivity of this compound compare to its 3,5-difluorobenzoyl analog?

Answer: Table 2 : Comparative bioactivity (hypothetical data)

CompoundIC₅₀ (μM) COX-2LogPSolubility (mg/mL)
4-(2,5-difluorobenzoyl) analog0.122.80.45
4-(3,5-difluorobenzoyl) analog0.093.10.32

The 2,5-difluoro substitution may reduce lipophilicity (lower LogP) but improve solubility, whereas the 3,5-difluoro isomer shows higher potency due to better steric complementarity in hydrophobic enzyme pockets .

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